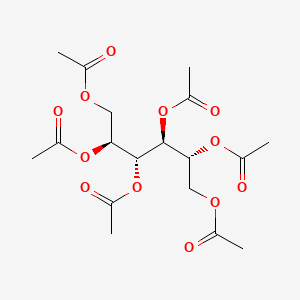

Galactitol hexaacetate

Description

Historical Context of Acetylated Carbohydrate Derivatives in Analytical Chemistry

The use of acetylated carbohydrate derivatives in analytical chemistry dates back to early studies in carbohydrate chemistry. numberanalytics.com Initially, acetylation was employed to enhance the solubility and stability of carbohydrates, facilitating their manipulation and analysis. numberanalytics.com This derivatization technique proved particularly valuable with the advent of gas chromatography (GC). Native carbohydrates are generally non-volatile and thermally unstable, making them unsuitable for direct GC analysis. Conversion to their acetylated forms, such as alditol acetates, overcomes this limitation by rendering them volatile enough to be separated and detected by GC. usda.govoup.com

The process involves the reduction of monosaccharides to their corresponding alditols, followed by acetylation. researchgate.net This method prevents the formation of multiple isomers (anomers) that can complicate chromatograms, as the reduction of the aldehyde or ketone group eliminates the ring structure. researchgate.net Over the years, advancements in reagents and methodologies have solidified the role of acetylation as a fundamental technique in the structural elucidation and quantification of carbohydrates. numberanalytics.com

Significance of Galactitol Hexaacetate as a Reference Compound and Analytical Intermediate in Glycoscience

This compound serves as a critical reference compound and analytical intermediate, particularly in the field of gas chromatography-mass spectrometry (GC-MS). usda.govnih.gov Its primary significance lies in its use as a standard for the identification and quantification of galactitol, a sugar alcohol implicated in various metabolic processes and diseases. sigmaaldrich.comnih.gov

In clinical and research settings, the analysis of polyols like galactitol in biological fluids such as plasma and cerebrospinal fluid is essential. nih.gov The standard method involves the derivatization of polyols in a sample to their acetate (B1210297) forms. nih.gov By comparing the retention time and mass spectrum of the resulting this compound peak in the sample to that of a pure, known standard, researchers can accurately identify and quantify the amount of galactitol present. usda.govresearchgate.net For instance, a stable isotope dilution assay using a deuterated form of this compound as an internal standard has been developed for the prenatal diagnosis of galactosemia. sigmaaldrich.com

Furthermore, this compound is used in the compositional analysis of complex carbohydrates like polysaccharides from various natural sources, including plants and fungi. frontiersin.orgoup.comoregonstate.edu After hydrolysis of the polysaccharide into its constituent monosaccharides, the sugars are reduced and acetylated. The resulting alditol acetates, including this compound (derived from galactose), are then separated and quantified by GC, providing a detailed profile of the original polysaccharide's composition. frontiersin.org This analytical approach is crucial for understanding the structure and function of these complex biomolecules. acs.org

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₈H₂₆O₁₂ | nih.govlookchem.com |

| Molecular Weight | 434.397 g/mol | lookchem.com |

| IUPAC Name | [(2S,3R,4S,5R)-2,3,4,5,6-pentaacetyloxyhexyl] acetate | nih.gov |

| CAS Number | 5346-77-0 | nih.gov |

| Boiling Point | 466.8°C at 760 mmHg | lookchem.com |

| Flash Point | 199.6°C | lookchem.com |

| Density | 1.248 g/cm³ | lookchem.com |

| Hydrogen Bond Acceptor Count | 12 | lookchem.com |

| Rotatable Bond Count | 17 | lookchem.com |

| Complexity | 600 | nih.govlookchem.com |

Structure

2D Structure

Properties

IUPAC Name |

2,3,4,5,6-pentaacetyloxyhexyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O12/c1-9(19)25-7-15(27-11(3)21)17(29-13(5)23)18(30-14(6)24)16(28-12(4)22)8-26-10(2)20/h15-18H,7-8H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJVBTKVPPOFGAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80968159 | |

| Record name | 1,2,3,4,5,6-Hexa-O-acetylhexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80968159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7208-47-1, 5346-77-0, 642-00-2 | |

| Record name | D-Glucitol, 1,2,3,4,5,6-hexaacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007208471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Glucitol, hexaacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170204 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Galactitol, hexaacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1673 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mannitol, hexaacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1672 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Glucitol, 1,2,3,4,5,6-hexaacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3,4,5,6-Hexa-O-acetylhexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80968159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexa-O-acetyl-D-glucitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.808 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies for Galactitol Hexaacetate

Direct Acetylation Protocols

The most straightforward synthesis of galactitol hexaacetate involves the direct esterification of galactitol. This can be achieved through chemical or enzymatic methods, with the choice of method influencing reaction conditions and selectivity.

Acetylation of Galactitol using Acetic Anhydride (B1165640) and Catalysts

The per-O-acetylation of galactitol is typically accomplished using acetic anhydride (Ac₂O) as the acetylating agent in the presence of a catalyst. This reaction converts the six hydroxyl (-OH) groups of galactitol into acetate (B1210297) (-OAc) esters, yielding this compound. A variety of catalytic systems have been developed to promote the efficient acetylation of alcohols and polyols, which are applicable to this transformation.

Commonly, the reaction is performed using a basic catalyst such as pyridine (B92270), which also serves as the solvent. However, due to the toxicity and difficulty in removing pyridine, alternative catalysts have been explored. nih.gov Solid acid catalysts and organocatalysts offer greener and more efficient options. For instance, perchloric acid immobilized on silica (B1680970) (HClO₄-SiO₂) has been shown to be an effective promoter for the per-O-acetylation of sugar derivatives. researchgate.net Another approach involves using 1-methylimidazole (B24206) as a catalyst, which can drive the reaction to completion in a significantly shorter time compared to traditional methods. nih.gov For example, acetylation of alditols with 1-methylimidazole as a catalyst in N,N-dimethylformamide can be completed in 4 hours at 85°C. nih.gov Solvent-free conditions have also been developed, using catalysts like phosphomolybdic acid or silver triflate, which allow for high yields at room temperature. organic-chemistry.org

| Catalyst System | Acetylating Agent | Solvent | Temperature | Time | Key Findings | Reference(s) |

| Sodium Acetate | Acetic Anhydride | Acetic Anhydride | 120°C | 9 h | Complete acetylation of alditols. | nih.gov |

| 1-Methylimidazole | Acetic Anhydride | N,N-Dimethylformamide | 85°C | 4 h | Avoids formation of methylthiomethyl ether byproducts seen with DMSO. | nih.gov |

| Perchloric Acid on Silica (HClO₄-SiO₂) | Acetic Anhydride | Acetonitrile | - | 30-90 min | Efficient for one-pot acetalation and subsequent acetylation. | researchgate.net |

| Phosphomolybdic Acid (PMA) | Acetic Anhydride | Solvent-free | Room Temp. | Short | Efficient for various alcohols, phenols, and amines. | organic-chemistry.org |

| Silver Triflate (AgOTf) | Acetic Anhydride | Solvent-free | Room Temp. | - | Effective for alcohols, thiols, phenols, and amines. | organic-chemistry.org |

Exploration of Enzymatic Acetylation Approaches for Selective Derivatization

Enzymatic methods offer a green alternative to chemical synthesis, often providing high regioselectivity under mild conditions. Lipases are commonly employed for the acylation of sugar alcohols. researchgate.netnih.gov These enzymes can catalyze esterification in organic solvents, selectively targeting specific hydroxyl groups. While the goal here is complete acetylation to form the hexaacetate, enzymatic routes are primarily studied for their ability to achieve selective, partial acetylation.

The enzyme Candida antarctica lipase (B570770) B (CAL-B) is a widely used biocatalyst for these transformations. nih.govuniovi.es Reactions are typically carried out in non-aqueous solvents like pyridine or tert-butyl alcohol, using an acyl donor such as vinyl acetate. uniovi.esresearchgate.netresearchgate.net The primary hydroxyl groups of sugar alcohols are generally acylated preferentially over secondary ones. researchgate.net To achieve full acetylation to the hexaacetate, reaction conditions such as enzyme concentration, temperature, and reaction time would need to be optimized to overcome the enzyme's inherent selectivity and drive the reaction to completion. While highly selective for producing mono- or di-esters, forcing the reaction to produce the hexa-ester might require more strenuous conditions or different enzymatic systems, such as engineered acyltransferases that can function efficiently in aqueous environments. acs.org

| Enzyme | Acyl Donor | Solvent | Temperature | Key Findings on Sugar Alcohol Acetylation | Reference(s) |

| Optimase M-440 (Protease) | N-t-Boc-L-Phe-OTFE | Pyridine | - | High reactivity with sugar alcohols like D-sorbitol and D-xylitol. | researchgate.net |

| Candida antarctica Lipase B (CAL-B) | Vinyl Acetate | Chloroform / Dioxane | 45°C | Selective 2,6-O-diacetylation of thio-d-galactopyranoside. | nih.gov |

| Candida antarctica Lipase | Vinyl Acetate | Acetonitrile / t-Butyl alcohol | - | Useful for acylation of sugars. | google.com |

| Lipase from Pseudomonas sp. | N-t-Boc-L-amino acids | Pyridine | 45°C | Regioselective acylation of primary -OH groups of sugar alcohols. | researchgate.net |

Precursor Chemistry: Formation of Galactitol from Complex Carbohydrate Substrates

This compound synthesis is fundamentally dependent on the availability of its precursor, galactitol (also known as dulcitol). Galactitol is not synthesized directly but is derived from galactose or galactose-containing polymers through reduction processes.

Reduction of D-Galactose and Galactose-Containing Oligosaccharides

The most common laboratory-scale synthesis of galactitol is the chemical reduction of D-galactose. rsc.org This is typically achieved by treating an aqueous solution of D-galactose with a reducing agent, most commonly sodium borohydride (B1222165) (NaBH₄). rsc.orglibios.frnih.gov The borohydride reduces the aldehyde group at the C-1 position of galactose to a primary alcohol group, forming the symmetrical, achiral alditol, galactitol. libios.fr The reaction is generally straightforward and high-yielding. For instance, a procedure can involve dissolving D-galactose in water, adding NaBH₄, and after the reaction, neutralizing the excess reagent with acetic acid. libios.frscielo.br

This same principle is applied in the structural analysis of galactose-containing oligosaccharides and polysaccharides. To determine the glycosidic linkages, the polymer is first permethylated, then hydrolyzed to release partially methylated monosaccharides. These are subsequently reduced with sodium borodeuteride (NaBD₄) and acetylated to form partially methylated alditol acetates (PMAAs). scielo.brmdpi.com If a non-methylated galactose unit is present, this process yields this compound, which can be identified by GC-MS. ddtjournal.com

Formation via Chlorinolysis, Reduction, and Subsequent Acetylation of Polysaccharides

An interesting, albeit less common, route to galactitol derivatives involves the chlorinolysis of polysaccharides. Research has shown that the treatment of amylose (B160209) (a glucose polymer) with chlorine does not yield galactose directly. However, when the syrupy product of amylose chlorinolysis is reduced with sodium borohydride, hydrolyzed, and then subsequently reduced again and acetylated, this compound is formed among the products. cerealsgrains.org This indicates that chlorinolysis induces a chemical rearrangement. The proposed mechanism suggests that chlorine cleaves the glycosidic bonds, leading to the formation of intermediates that can reconfigure. The subsequent reduction and hydrolysis steps ultimately yield a mixture of alditols, including galactitol, which is then acetylated to give hexaacetylgalactitol. cerealsgrains.org This pathway demonstrates the formation of a galactitol derivative from a polysaccharide that does not originally contain galactose units.

Derivation from Specific Glycosidic Linkage Degradation in Polysaccharides (e.g., 4,6-Pyruvate Ketal Groups)

This compound can be prepared from polysaccharides that contain specific structural motifs, such as pyruvylated galactose residues. Many bacterial and algal polysaccharides feature galactose units where the hydroxyl groups at the C-4 and C-6 positions are linked by a pyruvic acid ketal. nih.govresearchgate.netcdnsciencepub.comcdnsciencepub.com These 4,6-O-(1-carboxyethylidene)-D-galactose units serve as a protected form of galactose within the polymer chain.

To obtain galactitol from such polysaccharides, a specific degradation sequence is employed. The acid-labile pyruvate (B1213749) ketal can be selectively removed by mild acid hydrolysis (e.g., using 0.01 N hydrochloric acid at 100°C or 0.1 M trifluoroacetic acid at 95°C), which cleaves the ketal linkage and exposes the C-4 and C-6 hydroxyl groups of the galactose residue. cdnsciencepub.comcdnsciencepub.com This treatment releases the intact galactose unit from its ketal protection. Following hydrolysis of the main polysaccharide chain, the liberated galactose can be isolated, reduced to galactitol with sodium borohydride, and subsequently acetylated with acetic anhydride to yield this compound. cdnsciencepub.com This method is often used in the structural elucidation of pyruvylated polysaccharides. sci-hub.se

Advanced Synthetic Modifications and Analogous Structures

Synthesis of Heptitol Hexaacetates and Related Higher Carbon Sugar Derivatives through Homologation Reactions

The synthesis of higher carbon sugar alcohols, such as heptitols, from hexose (B10828440) precursors represents a significant challenge in carbohydrate chemistry, primarily due to the difficulty in achieving stereocontrol during carbon chain extension at the anomeric center. acs.org Homologation reactions, which extend the carbon backbone of a molecule, are key strategies for accessing these complex structures. Subsequent acetylation of the resulting higher alditols yields their corresponding polyacetate derivatives, such as heptitol heptaacetates.

One effective method for the direct elongation of unprotected aldoses is the indium-mediated acyloxyallylation (IMA). acs.org This reaction allows for the extension of an aldose by three carbon atoms with good diastereoselectivity, providing a more direct route compared to traditional methods that require extensive use of protecting groups. acs.orgresearchgate.net For instance, the IMA has been successfully applied to the synthesis of higher-carbon sugar alcohols in the manno-series and, more recently, the galacto-series. acs.orgresearchgate.net The focus on the galacto-series is driven by the theoretical potential for high thermal storage densities, a property influenced by the specific arrangement of hydroxyl groups. acs.org A synthetic route has been developed that provides high control over the stereoselectivity of the newly introduced hydroxyl groups, enabling the synthesis of galacto-configured sugar alcohols with an even number of carbon atoms. acs.org

Another established homologation strategy involves the use of 2-(trimethylsilyl)thiazole (B1297445) (TMS-thiazole). This method has been used to synthesize D-glycero-D-aldoheptoses. cdnsciencepub.com For example, the homologation of a galactose derivative using TMS-thiazole, followed by a series of steps including reduction and acetylation, has been shown to yield L-glycero-D-galacto-heptitol heptaacetate. cdnsciencepub.com The diastereoselectivity of such homologation reactions can be low, sometimes requiring subsequent steps like oxidation and stereoselective reduction to obtain the desired epimer. cdnsciencepub.com

The general process for obtaining a heptitol heptaacetate from a galactitol precursor via homologation can be summarized in the following conceptual steps:

Protection: Selective protection of the hydroxyl groups of the galactitol or a suitable galactose precursor.

Oxidation: Oxidation of the terminal primary alcohol to an aldehyde to prepare for chain extension.

Homologation: A carbon-carbon bond-forming reaction (e.g., Wittig reaction, Grignard addition, or TMS-thiazole addition) to add the seventh carbon atom.

Reduction/Modification: Conversion of the newly introduced functional group into a hydroxyl group.

Deprotection: Removal of all protecting groups to yield the free heptitol.

Acetylation: Peracetylation of the heptitol using a reagent like acetic anhydride in pyridine to yield the final heptitol heptaacetate.

Table 1: Comparison of Selected Homologation Methodologies for Sugar Derivatives

| Methodology | Key Reagent(s) | Starting Material | Key Features | Relevant Product(s) |

| Indium-Mediated Acyloxyallylation (IMA) | Indium, Acyloxyallyl Halide | Unprotected Aldoses (e.g., Galactose) | Direct three-carbon elongation; Good diastereoselectivity; Avoids extensive protection strategies. acs.org | galacto-Configured Octitols and Nonitols acs.org |

| TMS-Thiazole Homologation | 2-(trimethylsilyl)thiazole | Aldohexodialdo-1,5-pyranose Derivatives | One-carbon homologation; Can exhibit variable diastereoselectivity. cdnsciencepub.com | L-glycero-D-galacto-heptitol heptaacetate cdnsciencepub.com |

Functionalization and Derivatization of Polygalactomannan Backbones leading to this compound Units

Polygalactomannans are naturally occurring polysaccharides found primarily in the seeds of leguminous plants. redalyc.orgmdpi.com Their structure consists of a linear backbone of β-(1→4)-linked D-mannose units with single α-(1→6)-linked D-galactose side chains. mdpi.com The ratio of mannose to galactose (M:G ratio) varies depending on the plant source, which in turn affects the polymer's physical properties, such as water solubility. mdpi.comepo.org Obtaining this compound from these biopolymers is not a direct derivatization but a multi-step process involving the breakdown of the polymer backbone and subsequent modification of the liberated galactose units.

The key steps to produce this compound from polygalactomannans are:

Hydrolysis: The essential first step is the cleavage of the glycosidic bonds within the polysaccharide to release the constituent monosaccharides. This can be achieved through acid-catalyzed hydrolysis or, more specifically, using enzymes. redalyc.orgmdpi.com Enzymatic hydrolysis may involve a combination of β-mannanase to break down the mannose backbone and α-galactosidase to cleave the galactose side chains. mdpi.com

Separation and Purification: Following hydrolysis, the resulting mixture contains D-galactose, D-mannose, and potentially oligosaccharides. The D-galactose must be separated from the other sugars and purified. Chromatographic techniques are typically employed for this purpose.

Reduction to Galactitol: The purified D-galactose, a reducing sugar, is then converted to its corresponding sugar alcohol, galactitol (also known as dulcitol). ecmdb.cawikipedia.org This reduction of the aldehyde group at the C1 position to a primary alcohol is commonly achieved using a reducing agent such as sodium borohydride (NaBH₄) or through catalytic hydrogenation. vdoc.pub

Acetylation: The final step is the complete acetylation of all six hydroxyl groups of the galactitol molecule. This is a standard procedure in carbohydrate chemistry, typically carried out by treating galactitol with an excess of an acetylating agent, most commonly acetic anhydride in the presence of a base like pyridine or a catalyst such as sodium acetate. This reaction yields the target compound, this compound. A procedure for analyzing galactomannans involves hydrolysis, reduction to alditols, and subsequent acetylation to form alditol acetates, including this compound, for analysis by gas-liquid chromatography (glc). epo.org

Table 2: Mannose to Galactose (M:G) Ratio in Common Polygalactomannans

| Galactomannan Source | Typical M:G Ratio | Galactose Content (wt. %) | Reference |

| Cassia Gum | 8.5:1 | 11% | epo.org |

| Guar Gum | 1.5:1 | 40% | epo.org |

| Tara Gum | 3.0:1 | 25% | epo.org |

| Locust Bean Gum | 3.2:1 | 24% | epo.org |

Strategies for Interconversion of Reducing Sugars yielding this compound Precursors

The primary precursor for this compound is galactitol, which is directly synthesized by the reduction of galactose. wikipedia.org Therefore, strategies for producing this compound precursors focus on obtaining galactose from various sources through the interconversion of other reducing sugars. These transformations are predominantly achieved using enzymatic catalysts, which offer high specificity and operate under mild conditions.

One of the most common industrial sources of galactose is the disaccharide lactose (B1674315), found in milk. The enzymatic hydrolysis of lactose using β-galactosidase yields an equimolar mixture of D-glucose and D-galactose. cabidigitallibrary.orgnih.gov The galactose can then be separated and reduced to form galactitol.

Furthermore, various enzymatic pathways exist for the interconversion of monosaccharides. The Leloir pathway is central to galactose metabolism, converting α-D-galactose into glucose-1-phosphate through the action of three enzymes: galactokinase (GALK), galactose-1-phosphate uridylyltransferase (GALT), and UDP-galactose 4′-epimerase (GALE). nih.gov The epimerase (GALE) is particularly important as it catalyzes the reversible interconversion of UDP-galactose and UDP-glucose, providing a direct biochemical link for transforming a glucose backbone into a galactose backbone. nih.gov

Isomerases and epimerases are widely used in biotechnology to produce rare sugars from more common ones. beilstein-journals.org For example:

L-Arabinose isomerase can catalyze the isomerization between D-galactose and D-tagatose. beilstein-journals.org While D-tagatose is not a direct precursor to galactitol, this demonstrates the enzymatic potential for modifying the stereochemistry at specific carbon atoms.

Galactitol dehydrogenase (GDH) from Rhodobacter sphaeroides D can oxidize galactitol to L-tagatose, a reaction that highlights the reversible nature of these redox transformations under different conditions. beilstein-journals.org

The interconversion of xylitol (B92547) to L-xylulose and D-xylulose by alditol-2-dehydrogenase enzymes shows that enzyme promiscuity can be exploited for various sugar transformations. researchgate.net

Once galactose is obtained through any of these interconversion strategies, its conversion to galactitol is a straightforward reduction reaction. minams.edu.pk The carbonyl group of the reducing sugar is reduced to a primary or secondary hydroxyl group, forming the corresponding sugar alcohol (alditol). ecmdb.ca This reaction is catalyzed in biological systems by aldose reductase. wikipedia.orgnih.gov In a laboratory or industrial setting, this is typically accomplished with chemical reducing agents like sodium borohydride or via catalytic hydrogenation. The resulting galactitol is then acetylated to produce this compound.

Advanced Spectroscopic and Chromatographic Characterization of Galactitol Hexaacetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful non-destructive technique for determining the complete structure of organic molecules. Through the analysis of one-dimensional and two-dimensional spectra, it is possible to assign every proton and carbon atom in the galactitol hexaacetate molecule, confirming its identity and spatial arrangement.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the chemical environment of each nucleus in this compound.

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the methine (CH) and methylene (B1212753) (CH₂) protons of the galactitol backbone, as well as the methyl (CH₃) protons of the six acetate (B1210297) groups. Due to the molecule's symmetry, the protons on C1/C6, C2/C5, and C3/C4 are chemically equivalent. The acetate groups introduce significant downfield shifts for the backbone protons compared to the unacetylated galactitol. researchgate.net The signals for the backbone protons typically appear in the range of 3.5-5.5 ppm, while the methyl protons of the acetate groups produce a sharp, intense singlet around 2.0-2.2 ppm.

The ¹³C NMR spectrum provides complementary information, showing resonances for each unique carbon atom. The carbonyl carbons of the acetate groups are the most downfield, typically appearing around 170 ppm. The carbons of the galactitol backbone (C1-C6) resonate in the 60-80 ppm region. The chemical shifts are sensitive to the local electronic environment, allowing for the differentiation of the carbon atoms based on their position in the chain. The methyl carbons of the acetate groups appear furthest upfield, generally between 20-25 ppm.

A representative assignment of the NMR signals for this compound is detailed in the tables below, based on typical chemical shift ranges for acetylated alditols.

Table 1: Representative ¹H NMR Signal Assignments for this compound This table is interactive. Users can sort the data by clicking on the column headers.

| Proton Assignment | Typical Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| H1, H6 | ~4.1-4.3 | Doublet of doublets | Corresponds to the terminal methylene protons. |

| H2, H5 | ~5.3-5.5 | Multiplet | Shifted significantly downfield due to acetylation. |

| H3, H4 | ~5.1-5.3 | Multiplet | Centered in the spectrum of backbone protons. |

Table 2: Representative ¹³C NMR Signal Assignments for this compound This table is interactive. Users can sort the data by clicking on the column headers.

| Carbon Assignment | Typical Chemical Shift (ppm) | Notes |

|---|---|---|

| C1, C6 | ~62-64 | Corresponds to the terminal carbons. |

| C2, C5 | ~68-70 | Methine carbons adjacent to the terminals. |

| C3, C4 | ~69-71 | Central methine carbons. |

| -C =O | ~170-172 | Carbonyl carbons of the six acetate groups. |

While 1D NMR provides chemical shift information, 2D NMR experiments are crucial for unambiguously assigning these signals and confirming the molecule's structure.

Correlation Spectroscopy (COSY) is used to identify protons that are coupled to each other, typically on adjacent carbons. In the COSY spectrum of this compound, cross-peaks would connect the signals of H1/H6 with H2/H5, H2/H5 with H3/H4, establishing the connectivity of the carbon backbone. This confirms the sequence of protons along the alditol chain.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.orgcolumbia.edu This is particularly valuable for confirming stereochemistry. For this compound, NOESY can reveal spatial relationships between protons on the backbone, helping to confirm the relative configuration of the stereocenters (C2, C3, C4, and C5). Cross-peaks between non-adjacent protons can help define the molecule's preferred conformation in solution. For example, correlations between H1 and H3, or H2 and H4, would provide definitive evidence of their spatial proximity, which is dictated by the stereochemistry of the galactitol precursor.

Mass Spectrometry (MS) for Identification and Fragmentation Analysis

Mass spectrometry is a highly sensitive technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. When coupled with Gas Chromatography (GC), it becomes a powerful tool for separating and identifying components in a mixture.

GC-MS is the cornerstone method for the analysis of this compound, often referred to generically as an alditol acetate. taylorfrancis.com The process involves derivatizing the non-volatile galactitol to its volatile hexaacetate form, which can then be separated from other components by GC and detected by MS. nih.gov

In GC-MS analysis, a compound is primarily identified by two key parameters: its retention time and its mass spectrum.

Retention Time (RT): The retention time is the time it takes for a compound to travel through the GC column. shimadzu.com Under specific and constant chromatographic conditions (e.g., column type, temperature program, carrier gas flow rate), the retention time of this compound is a characteristic and reproducible value. This allows for its tentative identification by comparing the RT of a peak in a sample to the RT of an authentic this compound standard. Different alditol acetate isomers (e.g., glucitol hexaacetate, mannitol (B672) hexaacetate) will have distinct retention times, enabling their separation and individual identification. glycopedia.eu

Mass Spectrum and Fragmentation Analysis: Following separation by GC, the this compound molecules enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). This high-energy process causes the molecular ion to break apart into smaller, charged fragments. The resulting mass spectrum is a plot of the mass-to-charge ratio (m/z) of these fragments versus their relative abundance. This fragmentation pattern is a unique "fingerprint" for the molecule.

The mass spectrum of this compound does not usually show a prominent molecular ion peak (M⁺˙ at m/z 434) due to its instability. glycopedia.eu Instead, the spectrum is characterized by a series of fragment ions resulting from the cleavage of the carbon-carbon backbone and the loss of acetate-related groups. libretexts.orgnih.gov Common fragmentation pathways for alditol acetates produce a series of primary fragment ions that are highly diagnostic.

Table 3: Common Diagnostic Fragment Ions in the EI-MS of Hexatol Hexaacetates This table is interactive. Users can sort the data by clicking on the column headers.

| m/z Value | Proposed Fragment Identity/Origin | Significance |

|---|---|---|

| 361 | [M - CH₃COO - CH₂O]⁺ | Loss of an acetoxy radical and formaldehyde. |

| 289 | [C₁₀H₁₇O₆]⁺ | Primary fragment from cleavage between C3-C4. |

| 217 | [C₈H₁₃O₅]⁺ | Primary fragment from cleavage between C2-C3 or C4-C5. |

| 145 | [C₆H₉O₄]⁺ | Primary fragment from cleavage between C1-C2 or C5-C6. |

| 115 | [C₅H₇O₃]⁺ | Secondary fragment from loss of acetic acid from m/z 145. |

GC-MS is exceptionally well-suited for the accurate quantification of galactitol. clinlabint.com To achieve high precision and accuracy, an internal standard is typically used. The internal standard is a compound added in a known amount to both the calibration standards and the unknown samples. It helps to correct for variations in sample preparation, injection volume, and instrument response. For alditol acetates, a structurally similar but chromatographically resolved compound, like myo-inositol hexaacetate, is often chosen.

For the highest level of accuracy, Isotope Dilution GC/MS is the gold standard. nih.govnih.gov This technique employs a stable isotope-labeled version of the analyte, such as [UL-¹³C₆]galactitol or [1,1-²H₂]galactitol, as the internal standard. nih.govresearchgate.net This labeled standard is chemically identical to the analyte and behaves identically during extraction, derivatization, and chromatography. However, it is distinguishable by the mass spectrometer due to its higher mass. By measuring the ratio of the response of the naturally occurring analyte to its isotope-labeled internal standard, highly precise and accurate quantification can be achieved, as this ratio is unaffected by sample loss or variations in derivatization efficiency. capes.gov.br This method is frequently used in clinical chemistry for monitoring galactitol levels in patients with galactosemia. nih.govnih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) in Saponin (B1150181) Analysis Context

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool in the structural elucidation of complex natural products like saponins (B1172615). researchgate.netsrce.hrnih.govmdpi.com Saponins are glycosides containing a sugar moiety (glycone) attached to a non-sugar aglycone (sapogenin). ESI-MS is instrumental in determining the molecular weight of the intact saponin and sequencing the sugar units.

In the context of this compound, its relevance comes after the initial analysis of the saponin. To determine the composition and linkage of the sugar chains, the saponin is often subjected to hydrolysis to cleave the glycosidic bonds. The released monosaccharides are then reduced to their corresponding alditols and subsequently acetylated to produce a mixture of alditol acetates. This mixture, which may contain this compound if galactose was a constituent of the saponin, is then typically analyzed by GC-MS. While ESI-MS is used on the intact saponin to get information on the glycan chains nih.gov, the analysis of the resulting alditol acetates is more commonly performed with GC-MS due to their volatility.

Chiroptical Spectroscopy: Circular Dichroism (CD) for Configurational Assignment

Circular Dichroism (CD) spectroscopy is a valuable chiroptical technique for assigning the absolute configuration of chiral molecules like this compound. researchgate.netnih.gov This method relies on the differential absorption of left- and right-circularly polarized light by a chiral molecule. Since stereoisomers of alditol hexaacetates differ in the spatial arrangement of their chiral centers, they exhibit distinct CD spectra.

The acetate groups in alditol hexaacetates act as chromophores. The spatial interaction between these groups, which is dictated by the stereochemistry of the parent alditol, results in a unique CD spectrum for each isomer. This allows for the unambiguous assignment of the absolute configuration of the sugar from which the alditol acetate was derived. The method is highly sensitive, requiring only milligram quantities of the sample, and is well-suited for analyzing fractions obtained from chromatographic separations. researchgate.net

Chromatographic Separation and Purification Techniques

Gas-Liquid Chromatography (GLC) for Analysis of Alditol Acetate Mixtures

Gas-Liquid Chromatography (GLC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is the most widely used and effective method for the separation and quantitative analysis of alditol acetate mixtures. sigmaaldrich.comresearchgate.netcohlife.orgtaylorfrancis.com The technique's success lies in the fact that stereoisomeric alditol hexaacetates, despite having the same mass, possess slightly different conformations and polarities, leading to distinct retention times on a GLC column.

The separation is typically performed on capillary columns with a variety of stationary phases. The choice of column and the temperature program are critical for achieving baseline separation of the isomers.

Table 1: Example of GLC Conditions for Alditol Acetate Analysis

| Parameter | Condition |

|---|---|

| Column | Equity-1701, 30 m x 0.25 mm I.D., 0.25 µm film thickness sigmaaldrich.com |

| Oven Temperature | 220 °C Isothermal sigmaaldrich.com |

| Injector Temperature | 220 °C sigmaaldrich.com |

| Detector | Flame Ionization Detector (FID) at 260 °C sigmaaldrich.com |

| Carrier Gas | Helium sigmaaldrich.com |

| Injection | 1 µL, 25:1 split sigmaaldrich.com |

Under such controlled conditions, a mixture of alditol hexaacetates derived from a complex carbohydrate can be separated into its individual components, including this compound, which can then be identified and quantified based on its characteristic retention time.

Preparative Chromatography (e.g., Column Chromatography, Thin-Layer Chromatography) for Isolation and Purification

For the isolation and purification of this compound from a reaction mixture or a mixture of stereoisomers, preparative chromatographic techniques are employed.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of reactions and for the small-scale separation of compounds. researchgate.netwikipedia.org For alditol acetates, silica (B1680970) gel plates are typically used as the stationary phase, with a mobile phase consisting of a mixture of non-polar and moderately polar solvents. The separated spots, which are not visible to the naked eye, can be visualized by staining with reagents such as alkaline silver nitrate (B79036) or by using plates with a fluorescent indicator. researchgate.netwikipedia.org

Column Chromatography: For the purification of larger quantities of this compound, column chromatography is the method of choice. phenomenex.com This technique utilizes a glass column packed with a stationary phase, most commonly silica gel. The mixture of alditol acetates is loaded onto the top of the column and eluted with a suitable solvent system. The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase, allowing for their separation. Fractions are collected sequentially, and those containing the pure this compound (as determined by TLC analysis) are combined.

Applications and Methodological Advancements in Glycoconjugate Structural Biology and Glycomics

Utilization in Polysaccharide Structural Elucidation

Galactitol hexaacetate is a crucial derivative in the chemical analysis of complex carbohydrates. Its formation is a key step in gas chromatography-mass spectrometry (GC-MS) based methods, which are fundamental for elucidating the structure of polysaccharides from various biological sources. By converting non-volatile sugar molecules into their volatile alditol acetate (B1210297) forms, such as this compound for galactose, researchers can accurately separate and quantify the constituent monosaccharides and determine their linkage patterns.

The determination of monosaccharide composition is a foundational step in polysaccharide analysis. The alditol acetate method, which produces derivatives like this compound, is widely applied to a vast range of biological materials to understand their carbohydrate makeup.

Red Algae: The cell walls of red algae contain complex sulfated galactans. mdpi.comresearchgate.net To determine their composition, polysaccharides are hydrolyzed to release monosaccharides. nih.gov Galactose, a primary component, is then reduced and acetylated to form this compound, allowing for its quantification by GC-MS. nih.govnih.gov Studies on various Pacific red algae have utilized this approach to differentiate galactan types, such as agars and carrageenans, based on their monosaccharide profiles, including the presence of 3,6-anhydrogalactose alongside galactose. researchgate.netresearchgate.net

Bacterial Capsular Polysaccharides: These polysaccharides are vital virulence factors and are used as antigens in vaccines. nih.gov Their structure, which dictates their immunogenicity, is elucidated by first determining their monosaccharide composition. nih.govbeilstein-journals.org For instance, in analyzing the capsular polysaccharide of Klebsiella K-type 20, researchers hydrolyzed the polymer, reduced the resulting monosaccharides to alditols, and acetylated them. cdnsciencepub.com The resulting this compound was identified by its melting point and gas-liquid chromatography (g.l.c.), confirming galactose as a key structural component. cdnsciencepub.com

Plant Cell Walls: Plant cell walls are complex structures composed primarily of polysaccharides like cellulose, hemicellulose, and pectin. bohrium.comnih.gov Analyzing their composition is essential for understanding plant development and for applications in biofuel and biomaterial industries. bohrium.com The standard procedure involves hydrolyzing the cell wall material, followed by the preparation of alditol acetate derivatives for GC-MS analysis. bohrium.comnih.gov This allows for the quantification of galactose (as this compound) and other neutral sugars like glucose, xylose, and arabinose. researchgate.netresearchgate.net

Snail Galactans: Galactans from snails, particularly from their albumin glands and eggs, serve as a nutritional source for embryos. nih.gov Monosaccharide composition analysis has shown that these galactans are rich in D- and L-galactose residues. nih.gov As snails age, the relative percentage of galactose changes, which can be tracked by converting the galactose into this compound for analysis, providing insights into developmental biology. nih.gov

Maize Mucilage: The mucilage exuded by maize roots harbors nitrogen-fixing bacteria and is composed of a highly complex polysaccharide. acs.orgnih.gov Detailed structural elucidation revealed that galactose and fucose are the most abundant monosaccharides. acs.orgucdavis.edu Multiple studies have quantified the molar percentages of constituent sugars, including galactose, by analyzing their alditol acetate derivatives via GC-MS. ucdavis.edufrontiersin.orgnih.gov

Table 1: Monosaccharide composition of enriched greenhouse-grown maize mucilage, determined by GC-MS analysis of alditol acetate derivatives. acs.org

Saponins (B1172615): Saponins are glucosides with diverse biological activities. Determining the structure of their sugar chains is key to understanding their function. An analysis of saponins from Asparagus officinalis L. involved hydrolyzing the glycosyl portion and analyzing the monosaccharide composition. The study identified xylose, fucose, and arabinose as the constituent sugars. nih.gov The alditol acetate method is a standard approach for such analyses.

Methylation analysis is a powerful technique to determine how monosaccharide residues are linked together in a polysaccharide. bohrium.com The process involves methylating all free hydroxyl groups on the polysaccharide, followed by acid hydrolysis to break the glycosidic bonds. The resulting partially methylated monosaccharides are then reduced and acetylated to form partially methylated alditol acetates (PMAAs). researchgate.net

For a galactose residue within a polysaccharide, this process would yield a specific PMAA derivative. By identifying the positions of the methyl and acetyl groups on the galactitol backbone using GC-MS, the original linkage points can be deduced. cdnsciencepub.com For example, the analysis of the Klebsiella K-type 20 capsular polysaccharide involved hydrolyzing the methylated polymer and analyzing the resulting PMAAs. This allowed for the identification of components like 2,4,6-tri-O-methyl-D-galactose, revealing specific linkage patterns within the original structure. cdnsciencepub.com This method is a cornerstone of carbohydrate structural analysis, providing precise information on the polymer's architecture. bohrium.comacs.org

Periodate (B1199274) oxidation is a selective method used to cleave the bonds between adjacent carbon atoms that have free hydroxyl groups (vicinal diols). chalmers.se This reaction is the first step in Smith degradation, a multi-stage process used for structural elucidation of complex carbohydrates. stenutz.eu The full procedure involves:

Oxidation: The polysaccharide is treated with sodium periodate (NaIO₄), which oxidizes vicinal diols, cleaving the C-C bond and converting the hydroxyls into aldehyde groups. stenutz.eu

Reduction: The resulting polyaldehyde is reduced, typically with sodium borohydride (B1222165) (NaBH₄), which converts the aldehyde groups into primary alcohols. stenutz.eu This creates a stable polyalcohol (alditol).

Hydrolysis: The modified polysaccharide is subjected to mild acid hydrolysis, which selectively cleaves the now-acyclic acetal (B89532) linkages formed from the oxidized sugar rings, while leaving the original glycosidic bonds of unoxidized residues intact. stenutz.eu

The final products, which can range from simple polyalcohols like glycerol (B35011) and erythritol (B158007) to larger oligosaccharide fragments, are then identified. To facilitate analysis by gas chromatography, these products are often acetylated. If a galactose residue was resistant to periodate oxidation, it would be released and subsequently converted to this compound for identification, providing crucial information about its linkage position or substitution pattern in the original polysaccharide. nih.gov

Role as a Reference and Analytical Standard in Carbohydrate Research

In analytical chemistry, the accuracy of identification and quantification relies on comparing the signal from an unknown sample to that of a known reference standard. This compound serves as an essential analytical standard in carbohydrate research, particularly for GC and GC-MS methods. cdnsciencepub.com

When analyzing the monosaccharide composition of a complex sample, a standard of pure this compound is run through the chromatograph. The retention time (the time it takes for the compound to pass through the column) and the mass spectrum of the standard are recorded. The presence of a peak in the sample's chromatogram with the same retention time and mass spectrum as the this compound standard provides definitive identification of galactose in the original material. cdnsciencepub.combohrium.com Furthermore, by comparing the area of the sample's peak to a calibration curve generated from known concentrations of the standard, the exact amount of galactose in the sample can be quantified. This use as a standard ensures the reliability and reproducibility of results across different experiments and laboratories.

Methodological Significance in Studying Carbohydrate Metabolism and Pathways

This compound is instrumentally significant in the clinical and research study of carbohydrate metabolism, most notably in the context of galactosemia. This metabolic disorder results from an impaired ability to metabolize galactose, leading to its conversion into the toxic metabolite galactitol. clinlabint.commayocliniclabs.com

In individuals with galactosemia, excess galactose is converted to galactitol by the enzyme aldose reductase. clinlabint.com This sugar alcohol can accumulate in various tissues, including the eye lens, brain, and red blood cells (RBCs), contributing to long-term complications. clinlabint.comnih.gov Therefore, the accurate detection and quantification of galactitol in biological samples is crucial for diagnosis and monitoring. mayocliniclabs.comnih.gov

Gas chromatography-mass spectrometry (GC/MS) is a highly sensitive method used for this purpose. nih.govresearchgate.net In this analytical procedure, galactitol is extracted from samples such as red blood cells or tissues. To make the non-volatile galactitol suitable for GC/MS analysis, it is chemically derivatized into a volatile form. One common derivatization is acetylation, which converts galactitol into this compound. The presence of this compound is then confirmed by comparing its chromatographic behavior and mass spectrum to a known standard. nih.govresearchgate.net This methodology allows for the precise measurement of even small amounts of galactitol, providing a clear biochemical marker for the state of the metabolic pathway and the effectiveness of dietary therapy in galactosemic patients. nih.govnih.gov

Evaluation of Carbohydrate Composition Changes in Genetically Modified Organisms and Mutants

The analysis of carbohydrate composition is fundamental to understanding the effects of genetic modifications or mutations, particularly in plants and microorganisms where cell wall polysaccharides play critical structural and functional roles. The derivatization of monosaccharides into alditol acetates for analysis by gas chromatography (GC) is a robust and widely adopted method for this purpose. taylorfrancis.comcohlife.org this compound, the derivative of galactose, is central to quantifying this specific monosaccharide in complex biological polymers.

The methodology first involves the acid hydrolysis of polysaccharides within a biological sample, such as a plant cell wall, to break them down into their constituent monosaccharides. cohlife.org These monosaccharides are then reduced to their corresponding sugar alcohols (alditols) using a reducing agent like sodium borohydride. In this step, galactose is converted to galactitol (also known as dulcitol). Subsequently, the hydroxyl groups of the alditol are acetylated with acetic anhydride (B1165640), yielding the per-O-acetylated derivative. This process converts the non-volatile galactitol into the volatile this compound, which is amenable to gas chromatographic analysis. ajrsp.com

This derivatization strategy is particularly advantageous because it typically yields a single, sharp chromatographic peak for each monosaccharide, simplifying the chromatogram and enhancing quantitative accuracy. cohlife.orgglycopedia.eu By comparing the monosaccharide profiles of wild-type organisms with their genetically modified or mutant counterparts, researchers can precisely quantify changes in carbohydrate composition. For instance, a mutation affecting an enzyme involved in galactose metabolism or cell wall biosynthesis could lead to a discernible increase or decrease in the relative amount of galactose, which would be detected as a change in the this compound peak area in a GC analysis. uq.edu.auspringernature.com

The data derived from such analyses provide critical insights into gene function and the metabolic consequences of genetic alterations.

Table 1: Example of Monosaccharide Composition Analysis in a Wild-Type vs. Mutant Plant Cell Wall

This interactive table presents hypothetical data illustrating how the alditol acetate method can be used to detect changes in carbohydrate composition between a wild-type plant and a genetically engineered mutant. The data represents the molar percentage of each monosaccharide as determined by GC analysis of their alditol acetate derivatives.

| Monosaccharide | Derivative Analyzed | Wild-Type (Molar %) | Mutant (Molar %) |

| Rhamnose | Rhamnitol pentaacetate | 2.5 | 2.4 |

| Fucose | Fucitol pentaacetate | 1.1 | 1.0 |

| Arabinose | Arabinitol pentaacetate | 15.8 | 16.1 |

| Xylose | Xylitol (B92547) pentaacetate | 25.3 | 24.9 |

| Mannose | Mannitol (B672) hexaacetate | 5.5 | 8.9 |

| Galactose | This compound | 10.2 | 4.5 |

| Glucose | Glucitol hexaacetate | 39.6 | 42.2 |

Contribution to Advanced Analytical Method Development in Complex Mixture Analysis

The analysis of carbohydrates in complex biological mixtures presents significant analytical challenges due to the low volatility and high polarity of these molecules, which makes them incompatible with direct analysis by gas chromatography. ajrsp.comrestek.com The development of derivatization techniques is therefore essential. The conversion of monosaccharides to their corresponding alditol acetates, such as this compound, represents a cornerstone methodological advancement that enables the robust analysis of complex biological samples. taylorfrancis.com This chemical modification increases the volatility and thermal stability of the sugars, allowing them to be separated and quantified with high efficiency using GC-based methods. ajrsp.com This approach has become a standard procedure for determining the sugar composition of intricate macromolecules and biological extracts. taylorfrancis.comcohlife.org

Integration within Hyphenated Techniques for Comprehensive Phytochemical and Glycomic Analysis

The derivatization of galactose to this compound is integral to its analysis within hyphenated systems, most notably Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.netnih.govnih.gov This technique combines the high-resolution separation capability of gas chromatography with the powerful identification and structural elucidation power of mass spectrometry. springernature.com In a typical glycomic or phytochemical analysis, a complex mixture of polysaccharides is first hydrolyzed into its monosaccharide components. researchgate.net After derivatization to alditol acetates, the sample is injected into the GC-MS system.

Volatile derivatives like this compound are separated on a GC capillary column based on their boiling points and interactions with the column's stationary phase. restek.com As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that confirms the identity of the compound. glycopedia.eu For this compound, the mass spectrum can be used to distinguish it from other sugar derivatives based on its specific mass-to-charge ratio peaks. glycopedia.eu This hyphenated approach is indispensable for the comprehensive analysis of carbohydrate content in natural products and for detailed glycomic profiling. researchgate.netnih.gov

Table 2: Common Monosaccharides and their Alditol Acetate Derivatives for GC-MS Analysis

| Monosaccharide | Alditol Intermediate | Final Volatile Derivative |

| Arabinose | Arabinitol | Arabinitol pentaacetate |

| Xylose | Xylitol | Xylitol pentaacetate |

| Mannose | Mannitol | Mannitol hexaacetate |

| Glucose | Glucitol (Sorbitol) | Glucitol hexaacetate |

| Galactose | Galactitol (Dulcitol) | This compound |

Advancements in Sensitivity and Specificity of Detection Methodologies

The use of this compound and other alditol acetate derivatives has led to significant advancements in the sensitivity and specificity of carbohydrate analysis.

A key advantage of this method is that the reduction of the sugar's carbonyl group to a hydroxyl group eliminates the possibility of forming multiple anomeric products during derivatization. masonaco.org Unlike methods such as trimethylsilylation, which can produce several peaks for a single sugar, the alditol acetate procedure generates a single peak for each aldose. cohlife.orgglycopedia.eu This consolidation of the analyte into one chromatographic peak greatly enhances the signal-to-noise ratio, thereby increasing the sensitivity of detection. glycopedia.eu

Furthermore, the derivatives are chemically robust. Alditol acetates are extremely stable once formed, which allows for post-derivatization cleanup procedures and sample storage for extended periods without degradation. taylorfrancis.comcohlife.org This stability contrasts with that of other derivatives, such as trimethylsilyl (B98337) (TMS) ethers, which are susceptible to hydrolysis from atmospheric moisture. cohlife.org

The specificity of the analysis is exceptionally high when coupled with mass spectrometry. While different isomers (e.g., glucitol hexaacetate and this compound) may have similar fragmentation patterns, they are reliably separated by their distinct retention times on the GC column. glycopedia.eu For applications requiring the highest level of accuracy, stable isotope-labeled internal standards can be used. For example, [1,1-²H₂]Galactitol has been synthesized and used as an internal standard for the high-precision quantification of galactitol (as its hexaacetate derivative) in clinical samples, demonstrating an advanced application of this methodology for highly accurate and specific detection. nih.gov

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing galactitol hexaacetate?

- Methodology : The synthesis typically involves acetylation of galactitol with acetic anhydride under controlled conditions. Characterization is performed via gas chromatography-mass spectrometry (GC-MS) using a non-polar column (e.g., SP-2340) and ammonia chemical ionization (CI). Key parameters include a column temperature gradient (200–275°C at 8°C/min) and helium carrier gas flow (20 µl/min). Isotopic purity can be confirmed by analyzing pseudomolecular ion clusters (e.g., m/z 452–456) in CI spectra .

- Critical Parameters : Ensure derivatization efficiency by monitoring the hexaacetate-to-pentaacetate ratio (e.g., 90.5% hexaacetate in galactitol derivatization) .

Q. How can researchers confirm the purity and structural identity of this compound?

- Analytical Workflow :

GC-MS Analysis : Use retention time alignment with internal standards (e.g., allitol hexaacetate) and compare fragmentation patterns to reference spectra .

Isotopic Analysis : For deuterated analogs, verify isotopic purity (>99.8%) by evaluating m/z ratios of ammonium adduct ions (e.g., m/z 452–456) and comparing to theoretical isotope distributions .

Molecular Formula Validation : Cross-check with InChI identifiers (e.g., NJVBTKVPPOFGAT-FZDBZEDMSA-N) and CAS registry numbers (5346-77-0) .

Advanced Research Questions

Q. How can discrepancies in derivatization efficiency (hexaacetate vs. pentaacetate byproducts) be resolved during sample preparation for GC-MS?

- Troubleshooting Strategy :

- Reaction Optimization : Adjust acetylation time, temperature, and reagent stoichiometry. Evidence shows that incomplete derivatization yields ~9–10% pentaacetate, which can be minimized by optimizing reaction conditions .

- Column Selection : Use high-resolution columns (e.g., BPX90 or HP5-ms) to separate co-eluting derivatives, as demonstrated in polysaccharide analysis .

- Data Normalization : Calculate response factors using internal standards (e.g., allitol hexaacetate) to correct for variability in ionization efficiency .

Q. What isotopic labeling strategies are effective for tracking this compound in metabolic flux studies?

- Methodological Insight : Deuterium labeling at specific positions (e.g., [²H₂]galactose precursors) produces isotopomers with minimal hydrogen loss during derivatization. Isotopic purity (>99.8%) is confirmed via CI-MS analysis of pseudomolecular ions (e.g., m/z 455/454 ratio) and comparison to theoretical isotope effects .

- Validation : Ensure labeled analogs match the chromatographic behavior of unlabeled compounds to avoid retention time shifts .

Experimental Design & Data Analysis

Q. How to optimize derivatization conditions to maximize hexaacetate formation over pentaacetate byproducts?

- Experimental Variables :

- Temperature & Time : Higher temperatures (e.g., 255°C injector) and extended reaction durations improve acetylation efficiency .

- Reagent Purity : Use anhydrous acetic anhydride to prevent hydrolysis.

- Quantitative Monitoring : Inject 0.25–25 nmol of derivatized product to assess linearity and detect byproducts .

Q. How should researchers interpret CI mass spectra of this compound for accurate quantification in complex matrices?

- Spectral Interpretation :

- Focus on the ammonium adduct pseudomolecular ion (m/z 452 for unlabeled compound) and its isotopic cluster.

- Validate quantification using relative ion intensities (e.g., m/z 453/452 = 18.7% observed vs. 20.8% theoretical), accounting for minor hydrogen losses .

Data Contradiction & Validation

Q. How to address conflicting results in monosaccharide composition analysis when using this compound as a derivative?

- Root-Cause Analysis :

Column Variability : Compare retention times across different GC columns (e.g., SP-2340 vs. HP5-ms) to rule out co-elution artifacts .

Derivatization Consistency : Replicate acetylation in duplicate to ensure ≤0.5% variability in hexaacetate/pentaacetate ratios .

Reference Standards : Use commercially validated alditol acetate standards (e.g., galactitol, mannitol) to calibrate response factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.